molecular formula C9H15N3 B12957540 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine

Cat. No.: B12957540
M. Wt: 165.24 g/mol
InChI Key: HXBMHZJTXYZWBK-UHFFFAOYSA-N
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Description

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to yield N-propargylenaminones, which undergo intramolecular cyclization to form the desired pyrrolopyrazole structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine is unique due to its specific structural features and potential biological activities. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine

InChI

InChI=1S/C9H15N3/c1-7(6-10)9-5-8-3-2-4-12(8)11-9/h5,7H,2-4,6,10H2,1H3

InChI Key

HXBMHZJTXYZWBK-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=NN2CCCC2=C1

Origin of Product

United States

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